tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the empirical formula C13H12F3IN2O2 and a molecular weight of 412.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 412.15 .Scientific Research Applications
Coupling Reactions and Synthetic Applications
One significant application involves the coupling of arylboronic acids with partially reduced pyridine derivatives, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This process is crucial for the development of new synthetic routes for complex molecules, showcasing the versatility of pyridine derivatives in organic synthesis (Wustrow & Wise, 1991).
Asymmetric Synthesis and Chiral Molecules
The molecule has been utilized in the enantioselective synthesis of substituted pyrrolidines, demonstrating a highly efficient method for producing chiral compounds such as (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This highlights its role in the synthesis of chiral molecules, which are fundamental to the development of new drugs and pharmaceuticals (Chung et al., 2005).
Green Chemistry and Catalysis
Research also indicates its use in the development of green and efficient catalytic systems for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This application emphasizes the molecule's contribution to environmentally friendly chemical processes and sustainable development in chemistry (Zhang et al., 2009).
Fluorine Chemistry
Additionally, the molecule is involved in the preparation of pentafluorosulfanyl pyrrole carboxylic acid esters, showcasing its utility in fluorine chemistry, particularly in the synthesis of compounds containing the pentafluorosulfanyl group, which are of interest for their unique physical and chemical properties (Dolbier & Zheng, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their broad range of biological activities .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Pyridine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects, depending on its specific targets and mode of action .
Properties
IUPAC Name |
tert-butyl 3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFYYMHNAVHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679742 | |
Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-72-9 | |
Record name | 1,1-Dimethylethyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228183-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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